molecular formula C14H12FNO4S B4748388 4-({[(4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid

4-({[(4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid

Cat. No.: B4748388
M. Wt: 309.31 g/mol
InChI Key: IVCHRMCUEZRTIN-UHFFFAOYSA-N
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Description

4-({[(4-Fluorophenyl)sulfonyl]amino}methyl)benzoic acid is a sulfonamide derivative featuring a benzoic acid core linked to a 4-fluorophenylsulfonyl group via an aminomethyl bridge. Sulfonamides are renowned for their diverse pharmacological applications, including antimicrobial, antitumor, and enzyme inhibitory activities . Below, we compare its structural, physicochemical, and biological properties with related compounds.

Properties

IUPAC Name

4-[[(4-fluorophenyl)sulfonylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c15-12-5-7-13(8-6-12)21(19,20)16-9-10-1-3-11(4-2-10)14(17)18/h1-8,16H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCHRMCUEZRTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-aminomethylbenzoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to enhance yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

4-({[(4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides or amines.

Scientific Research Applications

4-({[(4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and inhibition.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-({[(4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorine atom can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Core Modifications

  • Target Compound: Structure: Benzoic acid + aminomethyl linker + 4-fluorophenylsulfonyl group.
  • Analog 1: 4-[(4-Fluoro-3-methylphenyl)sulfonylamino]benzoic acid Structure: Adds a methyl group at the meta position relative to fluorine. Impact: Steric hindrance from the methyl group may reduce binding flexibility compared to the target compound .
  • Analog 2: 4-[[[(4-Methoxyphenyl)sulfonyl]amino]methyl]benzoic acid (CAS 451484-12-1) Structure: Methoxy group replaces fluorine.
  • Analog 3: 4-{[(4′-Methoxy-4-biphenylyl)sulfonyl]amino}benzoic acid Structure: Biphenyl extension with a methoxy group. Impact: Larger molecular size (MW 383.42) may reduce solubility but enhance affinity for extended binding pockets .

Physicochemical Properties

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Formula C₁₄H₁₃FNO₄S C₁₄H₁₂FNO₄S C₁₅H₁₅NO₅S C₂₀H₁₇NO₅S
Molecular Weight ~309.31 g/mol 309.31 g/mol 327.32 g/mol 383.42 g/mol
pKa ~4.0 (predicted) 4.06 ~4.5 (estimated) Not reported
Solubility Moderate in DMSO Low in chloroform Low in methanol Poor due to biphenyl
Thermal Stability Stable up to 200°C Decomposes at 230–232°C Not reported Not reported

Key Observations :

  • Biphenyl derivatives (Analog 3) exhibit reduced solubility due to increased hydrophobicity .

Biological Activity

4-({[(4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid, commonly referred to as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a variety of biological effects, particularly in antimicrobial applications. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₄FNO₃S
  • Molecular Weight : 319.34 g/mol
  • IUPAC Name : 4-((N-(4-fluorobenzyl)-4-methylphenylsulfonamido)methyl)benzoic acid

This compound features a benzoic acid moiety linked to a sulfonamide group, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against different bacterial strains:

Microorganism MIC (μg/mL) Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis and nucleic acid production
Enterococcus faecalis62.5 - 125Bactericidal action; disrupts cell wall synthesis
Escherichia coli31.108 - 62.216Inhibition of biofilm formation
Methicillin-resistant Staphylococcus aureus (MRSA)124.432 - 248.863Moderate-to-good antibiofilm activity

The compound exhibits selective activity against Gram-positive bacteria, with significant effects noted on MRSA strains, indicating its potential as a therapeutic agent in treating resistant infections .

The proposed mechanism of action for this compound involves:

  • Inhibition of Protein Synthesis : The sulfonamide group interferes with bacterial protein synthesis pathways.
  • Disruption of Nucleic Acid Synthesis : The compound may inhibit nucleic acid production, leading to bacterial cell death.
  • Biofilm Formation Inhibition : It has been shown to reduce biofilm formation in pathogenic bacteria, which is crucial for their virulence and resistance to treatment .

Case Studies

  • Case Study on MRSA : A study conducted on the efficacy of this compound against MRSA showed that it could significantly reduce biofilm formation at concentrations as low as 62.216 μg/mL. This finding suggests its potential use in combination therapies targeting biofilm-associated infections .
  • Comparative Study with Ciprofloxacin : In comparative analyses, this compound demonstrated superior antibiofilm activity against MRSA when compared to ciprofloxacin, a commonly used antibiotic, highlighting its potential as a more effective alternative in certain clinical scenarios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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